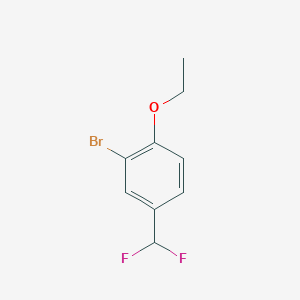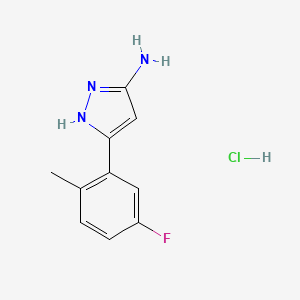
3-Amino-5-(5-fluoro-2-methylphenyl)pyrazole Hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound identified as “MFCD32876598” is a chemical substance with unique properties and applications. It is known for its specific molecular structure and reactivity, making it a subject of interest in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “MFCD32876598” involves multiple steps, starting with the selection of appropriate starting materials. The reaction conditions typically include controlled temperature, pressure, and the use of catalysts to facilitate the desired chemical transformations. The synthetic route may involve processes such as condensation, cyclization, and functional group modifications.
Industrial Production Methods
In an industrial setting, the production of “MFCD32876598” is scaled up using large reactors and continuous flow systems. The process is optimized for efficiency, yield, and purity. Key considerations include the availability of raw materials, cost-effectiveness, and environmental impact. The industrial production methods ensure that the compound is produced consistently and meets the required quality standards.
Chemical Reactions Analysis
Types of Reactions
“MFCD32876598” undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions involve the use of reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
The reactions involving “MFCD32876598” typically require specific reagents and conditions:
Oxidation: Conducted in acidic or basic media, often at elevated temperatures.
Reduction: Performed under inert atmospheres to prevent unwanted side reactions.
Substitution: Requires the presence of catalysts or specific solvents to facilitate the reaction.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions result in the formation of new derivatives with altered functional groups.
Scientific Research Applications
“MFCD32876598” has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent or intermediate in the synthesis of complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its therapeutic properties and potential use in drug development.
Industry: Employed in the production of materials, coatings, and other industrial products.
Mechanism of Action
The mechanism of action of “MFCD32876598” involves its interaction with specific molecular targets. These interactions can lead to various biochemical and physiological effects. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and influencing cellular pathways. The exact mechanism depends on the context of its application and the specific targets involved.
Properties
Molecular Formula |
C10H11ClFN3 |
|---|---|
Molecular Weight |
227.66 g/mol |
IUPAC Name |
5-(5-fluoro-2-methylphenyl)-1H-pyrazol-3-amine;hydrochloride |
InChI |
InChI=1S/C10H10FN3.ClH/c1-6-2-3-7(11)4-8(6)9-5-10(12)14-13-9;/h2-5H,1H3,(H3,12,13,14);1H |
InChI Key |
LPGLZXGMZDXMJA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)F)C2=CC(=NN2)N.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


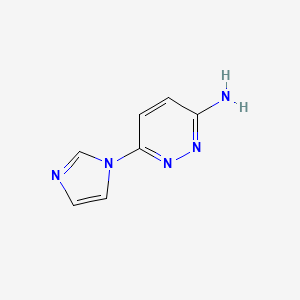

![4-Chloro-2-(2,4-dimethoxybenzyl)-2,3-dihydro-1H-pyrrolo[3,4-c]pyridine](/img/structure/B13696608.png)
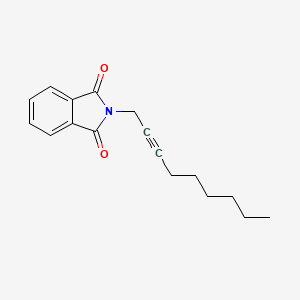
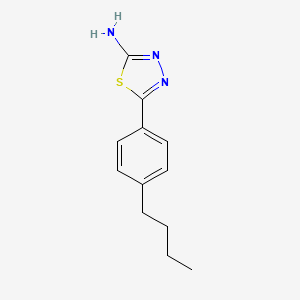
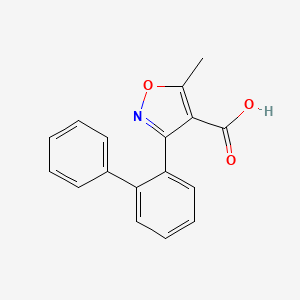
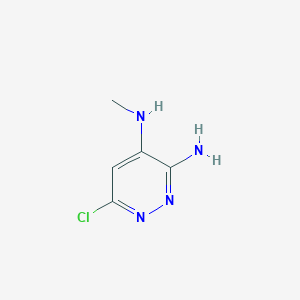
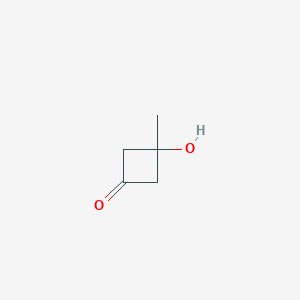
![7-hydroxy-4,5-dihydro-1H-benzo[c]azepin-3(2H)-one](/img/structure/B13696644.png)

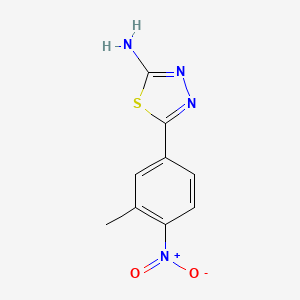
![8-(4-Fluorophenyl)-3-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B13696659.png)
